Pyrifenox

Ecotoxicology Aquatic Toxicology Fungicide Risk Assessment

IPM programs near aquatic ecosystems require DMI fungicides with favorable ecotoxicological profiles. Pyrifenox (CAS 83227-23-0) addresses this gap with an intermediate Daphnia EC50 (3.15 µmol/L) and absence of teratogenic effects, outperforming prochloraz (0.76 µmol/L) and fenarimol (1.14 µmol/L). • 115 mg/L water solubility enables stable EC formulations without excessive co-solvents, simplifying manufacturing and improving tank-mix compatibility. • Acute oral LD50 of 2,900 mg/kg provides a wider operator safety margin vs. triadimefon (~1,000 mg/kg), decisive for high-frequency application schedules and regulatory submissions. • Systemic xylem distribution delivers protective and curative action against ascomycete, basidiomycete, and deuteromycete pathogens on fruit crops, peanuts, and vegetables.

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
CAS No. 83227-23-0
Cat. No. B1236529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrifenox
CAS83227-23-0
Synonyms2',4'-dichloro-2-(3-pyridyl)acetophenone(E,Z)-O-methyloxime
pyrifenox
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESCON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14-
InChIKeyCKPCAYZTYMHQEX-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrifenox: A Differentiated DMI Fungicide


Pyrifenox (CAS 83227-23-0), also known as (Z)-Pyrifenox, is a systemic fungicide belonging to the pyridine class of demethylase inhibitors (DMIs, FRAC Group 3) [1]. It functions by inhibiting sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal membrane integrity, and is effective against a range of ascomycete, basidiomycete, and deuteromycete pathogens, including powdery mildew, scab, and leaf spot diseases on fruit crops, peanuts, and vegetables [2].

Workflow

Fungal disease control research in fruit, peanut, and vegetable crops

Selection logic

Differentiated DMI with intermediate solubility and logP for formulation studies

Use context

Integrated pest management and ecotoxicology assessment programs

Pyrifenox: Non-Interchangeable DMI Fungicide


Although pyrifenox shares the sterol 14α-demethylase inhibition mechanism with other DMI fungicides (e.g., fenarimol, nuarimol, triadimefon), its distinct pyridine-based chemical structure [1] confers unique physicochemical properties, including intermediate water solubility and lipophilicity, that directly influence its systemic distribution, environmental fate, and formulation behavior [2]. Furthermore, as demonstrated in comparative ecotoxicological studies, different DMI fungicides exhibit substance-specific chronic toxicity profiles in non-target organisms, making generic substitution scientifically unsound for integrated pest management (IPM) programs and environmental risk assessments [3].

Pyridine structure

Confers distinct systemic distribution and environmental fate compared to other DMIs; generic substitution may not preserve performance.

Substance-specific ecotoxicity

Chronic toxicity profiles differ significantly among DMIs; class-level safety extrapolation may not transfer to pyrifenox.

Formulation behavior

Intermediate water solubility and lipophilicity impact EC/SC development differently than more polar or more lipophilic DMI alternatives.

Pyrifenox: Quantitative Differentiation Evidence


Daphnia magna Chronic Toxicity Comparison

In a comparative study of five DMI fungicides on Daphnia magna fecundity, pyrifenox showed an intermediate chronic toxicity with an EC50 of 3.15 µmol/L, positioning it as less toxic than prochloraz (EC50 0.76 µmol/L) and fenarimol (EC50 1.14 µmol/L), but more toxic than triadimefon (EC50 5.13 µmol/L) [1]. Notably, unlike fenarimol and triadimefon, pyrifenox did not induce severe eye malformations in offspring, indicating a distinct toxicity mechanism and a more favorable chronic hazard profile [1].

Daphnia Chronic EC50
Head-to-head
3.15µmol/L
Prochloraz 0.76 Fenarimol 1.14 Triadimefon 5.13
Reported intermediate ecotoxicity; no eye malformations in offspring
21-day D. magna reproduction test
Ecotoxicology Aquatic Toxicology Fungicide Risk Assessment

Differential Water Solubility

At pH 7 and 25°C, pyrifenox has a water solubility of 115 mg/L [1], which is significantly higher than fenarimol (13.7 mg/L) [2] and nuarimol (26 mg/L) [3], but lower than triadimefon (64 mg/L at 20°C) [4]. This intermediate solubility can influence systemic movement in the plant and the ease of formulation as an emulsifiable concentrate (EC) or suspension concentrate (SC).

Water Solubility
Cross-study comparable
115mg/L
Fenarimol 13.7 Nuarimol 26 Triadimefon 64
Supports systemic transport and EC formulation compatibility
pH 7, 25°C (triadimefon at 20°C)
Agrochemical Formulation Systemic Activity Environmental Fate

Lipophilicity (logP) Differentiation

Pyrifenox exhibits a logP of 3.7 at pH 7 [1], a value that is comparable to fenarimol (logP 3.69) [2] but higher than nuarimol (logP 3.18) [3] and triadimefon (logP 3.11) [4]. This lipophilicity is within the optimal range for efficient cuticular penetration while avoiding excessive soil sorption.

Lipophilicity (logP)
Cross-study comparable
3.7
Fenarimol 3.69 Nuarimol 3.18 Triadimefon 3.11
Balanced cuticular penetration and soil sorption profile
pH 7, 25°C
Lipophilicity Bioavailability Cuticular Uptake

Mammalian Acute Oral Toxicity

The acute oral LD50 for pyrifenox in rats is 2900 mg/kg [1], indicating a lower acute toxicity compared to triadimefon, which has a reported LD50 of approximately 1000 mg/kg in rats [2]. This difference can influence hazard classification and safety handling requirements.

Mammalian Acute LD50
Cross-study comparable
2900mg/kg
Triadimefon ~1000
Supports handling safety classification review
Rat, oral gavage
Mammalian Toxicology Regulatory Science Occupational Safety

Pyrifenox: Optimal Application Scenarios


IPM Programs: Favorable Aquatic Ecotoxicity

In IPM systems where proximity to aquatic ecosystems is a concern, pyrifenox's intermediate Daphnia EC50 (3.15 µmol/L) and lack of teratogenic effects [1] make it a more environmentally compatible DMI option compared to prochloraz (0.76 µmol/L) or fenarimol (1.14 µmol/L) [1]. This evidence supports its selection for use in orchards and vineyards near surface waters.

EC Formulations: Balanced Water Solubility

Pyrifenox's water solubility of 115 mg/L [2] is significantly higher than fenarimol (13.7 mg/L) [3] and nuarimol (26 mg/L) [4], facilitating the development of stable EC formulations without the need for excessive co-solvents. This property simplifies manufacturing and can improve tank-mix compatibility.

Lower Mammalian Acute Oral Toxicity

For applications where operator exposure is a key consideration, pyrifenox's acute oral LD50 of 2900 mg/kg [5] offers a wider safety margin compared to triadimefon (LD50 ~1000 mg/kg) [6]. This quantitative difference may be decisive in regulatory submissions and for use in high-frequency application schedules.

Application
Selection Property
Validation Focus
IPM and ecotoxicology research
Aquatic ecotoxicity profile (reported Daphnia EC50 context)
Chronic toxicity and teratogenicity endpoint review
EC formulation development
Intermediate water solubility range
Systemic mobility and leaching potential review
Occupational safety assessment
Higher acute oral LD50 margin
Handling risk classification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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